molecular formula C9H2ClF6NS B13717580 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate

Cat. No.: B13717580
M. Wt: 305.63 g/mol
InChI Key: HBIFXQITXCULBO-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is a chemical compound with the molecular formula C9H3ClF6NS. It is characterized by the presence of trifluoromethyl groups, a chlorine atom, and an isothiocyanate functional group attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate typically involves the reaction of 3,5-bis(trifluoromethyl)-2-chloroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition . The general reaction scheme is as follows:

3,5-Bis(trifluoromethyl)-2-chloroaniline+Thiophosgene3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate\text{3,5-Bis(trifluoromethyl)-2-chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} 3,5-Bis(trifluoromethyl)-2-chloroaniline+Thiophosgene→3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to minimize side reactions and maximize the production of the desired isothiocyanate .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.

    Carbamates: Formed by the reaction with alcohols.

    Thiocarbamates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenylacetic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and properties compared to other similar compounds. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H2ClF6NS

Molecular Weight

305.63 g/mol

IUPAC Name

2-chloro-1-isothiocyanato-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2ClF6NS/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H

InChI Key

HBIFXQITXCULBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=S)C(F)(F)F

Origin of Product

United States

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